molecular formula C11H8Br2Cl2O B14947388 2,2-Dibromo-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone

2,2-Dibromo-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone

Cat. No.: B14947388
M. Wt: 386.89 g/mol
InChI Key: PBAZSVXTCKDVGW-UHFFFAOYSA-N
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Description

2,2-Dibromo-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone is a chemical compound with the molecular formula C11H8Br2Cl2O It is characterized by the presence of two bromine atoms, two chlorine atoms, and a cyclopropyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dibromo-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone typically involves the bromination of 1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through the formation of a dibromo intermediate, which is then isolated and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-Dibromo-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dibromo compound into its corresponding bromo or dehalogenated derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Bromo derivatives and dehalogenated compounds.

    Substitution: Amino and thiol derivatives.

Scientific Research Applications

2,2-Dibromo-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dibromo-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The cyclopropyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dibromo-1-(4-bromophenyl)ethanone: Similar in structure but with a bromophenyl group instead of a dichlorocyclopropyl group.

    2,2-Dibromo-1-(2,4-dichlorophenyl)ethanone: Similar in structure but with a dichlorophenyl group instead of a dichlorocyclopropyl group.

Uniqueness

2,2-Dibromo-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone is unique due to the presence of the dichlorocyclopropyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H8Br2Cl2O

Molecular Weight

386.89 g/mol

IUPAC Name

2,2-dibromo-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone

InChI

InChI=1S/C11H8Br2Cl2O/c12-10(13)9(16)7-3-1-6(2-4-7)8-5-11(8,14)15/h1-4,8,10H,5H2

InChI Key

PBAZSVXTCKDVGW-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)C2=CC=C(C=C2)C(=O)C(Br)Br

Origin of Product

United States

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